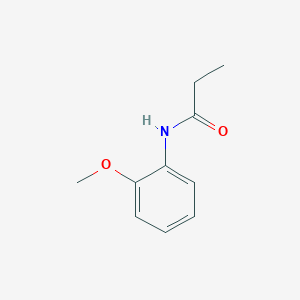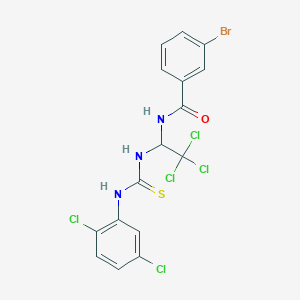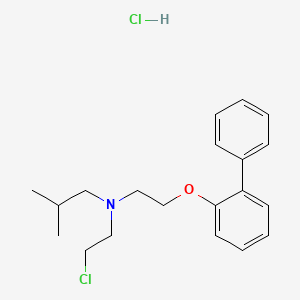
n-(2-Methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanamide, where the amide nitrogen is bonded to a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Methoxyphenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, forming the desired amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Large-scale production might also employ continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-Methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(2-hydroxyphenyl)propanamide.
Reduction: The amide group can be reduced to an amine, yielding N-(2-methoxyphenyl)propanamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: N-(2-Hydroxyphenyl)propanamide
Reduction: N-(2-Methoxyphenyl)propanamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-(2-Methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(2-Methoxyphenyl)propanamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy group can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)propanamide: Similar structure but with the methoxy group at the 4-position.
N-(2-Hydroxyphenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-Ethoxyphenyl)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(2-Methoxyphenyl)propanamide is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to participate in hydrogen bonding and other interactions, making it distinct from its analogs.
特性
CAS番号 |
7157-34-8 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChIキー |
QXCDJUBITXEKLY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)

![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)

![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)

![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)

![Diethyl 2-[(3-fluoroanilino)methylene]malonate](/img/structure/B12007731.png)

